1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate

Description

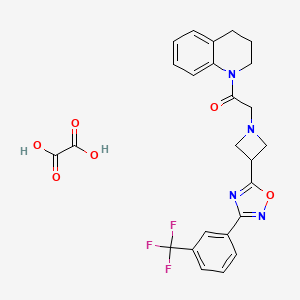

This compound features a 3,4-dihydroquinoline core linked via an ethanone bridge to an azetidine ring substituted with a 1,2,4-oxadiazole moiety bearing a 3-(trifluoromethyl)phenyl group. The oxalate counterion enhances solubility and stability, a common strategy in pharmaceutical salt formation . Its synthesis likely involves cyclization and condensation steps similar to methods described for related oxadiazole-containing heterocycles (e.g., refluxing with acetic anhydride or chloramine-T) .

Properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4O2.C2H2O4/c24-23(25,26)18-8-3-6-16(11-18)21-27-22(32-28-21)17-12-29(13-17)14-20(31)30-10-4-7-15-5-1-2-9-19(15)30;3-1(4)2(5)6/h1-3,5-6,8-9,11,17H,4,7,10,12-14H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPRKAHOJCBSHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN3CC(C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 485.46 g/mol. The structure features multiple functional groups including a quinoline moiety, trifluoromethyl groups, and an oxadiazole ring, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antitumor , antimicrobial , and antioxidant agent.

Antitumor Activity

Research indicates that derivatives of quinoline compounds often exhibit significant anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through pathways such as the PI3K/Akt/mTOR signaling pathway .

A study investigating the structure-activity relationship (SAR) of related compounds found that modifications to the quinoline structure could enhance anticancer efficacy. The compound's ability to inhibit mTORC1 activity suggests it may impact cellular growth and proliferation pathways critical in cancer .

Antimicrobial Activity

Compounds with trifluoromethyl substitutions have demonstrated enhanced antibacterial properties. For example, related quinolone-hydantoin hybrids have been reported to exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus . The mechanism is believed to involve interference with bacterial DNA gyrase, preventing DNA replication and transcription.

Antioxidant Activity

The antioxidant capacity of related compounds has also been explored. Compounds featuring similar structural motifs have shown comparable antioxidant potency to ascorbic acid, suggesting potential applications in mitigating oxidative stress-related diseases . This activity is attributed to their ability to scavenge free radicals and modulate redox signaling pathways.

Case Studies and Research Findings

Several case studies provide insights into the biological effects of this compound:

- Anticancer Mechanism : A study evaluated the effects of a structurally similar compound on cancer cells, demonstrating that it induced apoptosis via caspase activation and cell cycle arrest. The compound's IC50 values were determined through MTT assays across various cell lines .

- In Vivo Efficacy : Another investigation assessed the pharmacokinetics of a related compound in animal models. Results indicated rapid metabolism but significant efficacy at low doses, suggesting favorable therapeutic windows for further development .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict binding affinities of this compound with key biological targets involved in cancer and microbial resistance. These studies provide a theoretical framework for understanding its interactions at the molecular level .

Data Tables

| Activity Type | Effect | IC50 Value | Mechanism |

|---|---|---|---|

| Antitumor | Induces apoptosis | 5 μM (mTORC1 inhibition) | PI3K/Akt/mTOR pathway |

| Antimicrobial | Bactericidal against S. aureus | 50 µg/mL | Inhibition of DNA gyrase |

| Antioxidant | Scavenges free radicals | Comparable to ascorbic acid | Redox modulation |

Comparison with Similar Compounds

Key Observations :

Structural Flexibility vs.

Electron-Withdrawing Groups : The trifluoromethyl group enhances electron deficiency in the oxadiazole ring compared to methoxy or chlorophenyl substituents, possibly increasing binding affinity to enzymatic targets .

Salt Formulation : The oxalate counterion improves aqueous solubility relative to neutral analogs (e.g., ), critical for bioavailability .

Research Findings and Mechanistic Insights

Bioactivity Trends :

- 1,3,4-Oxadiazoles (as in the target compound) exhibit anticonvulsant and anticancer activities via kinase inhibition or oxidative stress modulation . The trifluoromethyl group may further enhance metabolic stability, prolonging therapeutic effects .

- Triazole-containing analogs (e.g., ) show comparable activities but suffer from lower solubility due to hydrophobic substituents .

Synthetic Challenges :

- Cyclization of azetidine-oxadiazole hybrids requires precise stoichiometry, as seen in analogous syntheses using chloramine-T or acetic anhydride .

- Salt formation (oxalate) necessitates pH-controlled crystallization to avoid hydrolysis of sensitive functional groups .

ADME Properties :

Q & A

Q. What are the optimal synthetic routes for constructing the 1,2,4-oxadiazole and azetidine moieties in this compound?

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization between amidoximes and carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or carbodiimides). For example, ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate (CAS: 163719-82-2) can be synthesized via coupling of ethyl chlorooxoacetate with 3-(trifluoromethyl)benzamidoxime . Azetidine rings are often formed via intramolecular cyclization of γ-chloroamines or through [2+2] photocycloadditions. Multi-step protocols (e.g., Scheme 16 in ) should be adapted, with careful optimization of solvents (e.g., ethanol, DMF) and catalysts (e.g., piperidine) to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?

- X-ray crystallography : Provides definitive proof of stereochemistry and bond connectivity, as demonstrated in related dihydroquinoline and pyrazole derivatives (e.g., 3,5-diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-ol) .

- NMR spectroscopy : ¹H and ¹³C NMR can confirm proton environments and carbon frameworks. For example, oxadiazole protons typically resonate at δ 8.5–9.0 ppm in CDCl₃ .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z for C₂₂H₂₂N₂O₅ in ).

Q. What in vitro assays are recommended for preliminary biological activity screening?

Standard assays include:

- Enzyme inhibition studies : Kinase or protease inhibition assays using fluorogenic substrates.

- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).

- Receptor binding assays : Radioligand displacement studies for GPCR targets.

Dose-response curves (IC₅₀/EC₅₀) and positive controls (e.g., doxorubicin for cytotoxicity) are critical for validation .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental yields in multi-step syntheses be resolved?

- Stepwise analysis : Isolate intermediates (e.g., azetidine precursors) and quantify yields at each stage. For example, reports yields ranging from 45% to 72% for triazole derivatives, depending on substituents.

- Reaction monitoring : Use TLC or HPLC to track byproduct formation. Adjust stoichiometry (e.g., excess amidoxime for oxadiazole formation) or switch solvents (e.g., acetonitrile for better solubility of polar intermediates) .

- Computational modeling : DFT calculations (e.g., Gaussian 09) can predict thermodynamic feasibility of reaction pathways .

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with active sites. For example, docked benzotriazole derivatives into enzyme pockets using flexible ligand sampling.

- MD simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 50–100 ns trajectories.

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Q. How do solvent polarity and proticity influence the compound’s stability and reactivity?

- Solvatochromic studies : UV-Vis spectroscopy in solvents (e.g., DMSO, hexane) can reveal charge-transfer transitions. analyzed solvatochromic shifts in triazole-thiones to correlate polarity with λₘₐₓ.

- Degradation kinetics : Monitor hydrolysis in aqueous buffers (pH 1–13) via HPLC. Oxadiazoles are prone to acid-catalyzed ring opening, requiring stabilization with non-protic solvents (e.g., THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.